molecular formula C23H28N8 B1177570 D-elg protein CAS No. 146312-44-9

D-elg protein

Cat. No.: B1177570
CAS No.: 146312-44-9
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Description

The D-elg protein is a member of the ets gene family in Drosophila melanogaster, first characterized in the early 1990s. It is encoded by the D-elg gene located at chromosomal position 97D on 3R . The protein consists of 464 amino acids with a molecular weight of approximately 56 kDa, as confirmed by in vitro translation studies . Structurally, D-elg contains two conserved domains: the amino-terminal A domain and the carboxy-terminal ETS domain, the latter being critical for DNA binding and transcriptional regulation .

It plays essential roles in Drosophila development, including anterior-posterior (AP) patterning, abdominal segmentation, and oogenesis. Mutations in D-elg result in pharate adult lethality, disrupted egg chamber polarity, and defective border cell migration . Genetic interactions with genes like tne (a female sterile allele) further highlight its role in embryonic segmentation .

Properties

CAS No.

146312-44-9

Molecular Formula

C23H28N8

Synonyms

D-elg protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar ETS Family Proteins

Structural Homology and Domain Architecture

D-elg shares significant homology with other ETS family proteins, particularly within the conserved ETS DNA-binding domain. Key structural comparisons include:

Protein Species Molecular Weight (kDa) Key Domains Homology to D-elg ETS Domain
D-elg Drosophila 56 A domain, ETS domain -
Mouse GABPα Mus musculus ~50 ETS domain Strong homology (82%)
D-ets-2 Drosophila ~54 ETS domain 72% similarity (C-terminal)
Human ETS1 Homo sapiens 54 PNT domain, ETS domain Moderate homology (65%)
  • Mouse GABPα : D-elg exhibits the highest structural similarity to the α-subunit of the mouse GA-binding protein (GABPα), a transcriptional regulator involved in mitochondrial biogenesis and cell cycle control . Both proteins share 82% homology in the ETS domain, though GABPα lacks the A domain found in D-elg .
Functional Roles in Development
  • D-elg : Essential for embryogenesis (AP patterning, segmentation) and oogenesis (egg chamber polarity, border cell migration) .
  • Mouse GABPα: Regulates nuclear-encoded mitochondrial genes and ribosomal RNA transcription; knockout models show embryonic lethality due to placental defects .
  • Human ETS1 : Involved in hematopoiesis and immune response; dysregulation linked to leukemia .
Expression Patterns and Regulatory Mechanisms
  • D-elg : Ubiquitous in early embryos, absent in larvae, and re-expressed in pupae/adults .
  • Mouse GABPα : Broad tissue expression, enriched in metabolically active organs (e.g., liver, heart) .
  • D-ets-2: Limited data, but expression overlaps with D-elg in embryonic stages .

Research Findings and Contradictions

  • Molecular Weight Discrepancy: Early cDNA studies predicted a 15.4 kDa protein for D-elg , but later in vitro translation and genomic sequencing confirmed 56 kDa . This highlights the importance of full-length gene characterization.
  • Functional Divergence : Despite structural similarities, D-elg and GABPα have distinct developmental roles, suggesting evolutionary divergence in ETS protein functions .

Data Tables Summarizing Key Attributes

Table 1: Structural and Functional Comparison of D-elg and Homologs

Attribute D-elg Mouse GABPα D-ets-2
Molecular Weight (kDa) 56 ~50 ~54
Key Domains A, ETS ETS ETS
Developmental Role Oogenesis, AP patterning Mitochondrial biogenesis Undefined
Mutant Phenotype Pharate adult lethality Embryonic lethality Not reported

Table 2: Expression Patterns

Stage/Organism D-elg Mouse GABPα
Embryos Ubiquitous Placenta, liver
Larvae Absent Expressed
Adults Present Broadly expressed

Q & A

Basic Research Questions

Q. How should researchers design experiments to determine the structural and functional properties of D-elg protein?

  • Methodological Answer :

Sequence Alignment and Homology Modeling : Use tools like BLAST or PSI-BLAST to compare this compound sequences with known homologs, identifying conserved domains critical for function .

Protein Extraction and Purification : Optimize lysis buffers (e.g., inclusion of reducing agents like DTT or GSH to maintain protein stability) and employ affinity chromatography for purification, referencing protocols from resources like Thermo Fisher Scientific’s Protein Preparation Handbook .

Functional Assays : Design activity-based assays (e.g., enzymatic activity, ligand binding) using negative controls and replicates to ensure reproducibility. Cross-reference findings with databases like UniProt for functional annotations .

Collaborative Validation : Use team-based troubleshooting (e.g., weekly group meetings to address unexpected results) and leverage platforms like EAGLi to validate hypotheses against existing literature .

Q. What are the best practices for ensuring reproducibility in this compound expression studies?

  • Methodological Answer :

Standardized Protocols : Document buffer compositions, temperature, and expression vectors (e.g., E. coli vs. mammalian systems) to minimize variability .

Data Replication : Perform triplicate experiments and statistical analysis (e.g., ANOVA) to assess significance. Use tools like SeqAPASS to compare results with published datasets .

Ethical and Technical Rigor : Adhere to institutional guidelines for data integrity and report methodological flaws transparently, as emphasized in qualitative research frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when characterizing this compound interactions?

  • Methodological Answer :

Data Triangulation : Combine biophysical techniques (e.g., SPR for binding kinetics, cryo-EM for structural insights) to cross-validate findings .

Literature Meta-Analysis : Use biomedical search engines like Dug to identify context-aware connections between conflicting studies, prioritizing peer-reviewed datasets .

Iterative Hypothesis Testing : Apply iterative qualitative analysis (e.g., revisiting experimental conditions or sample purity) and consult multidisciplinary experts to interpret discrepancies .

Q. What computational strategies are effective for predicting this compound’s role in cross-species susceptibility?

  • Methodological Answer :

Evolutionary Conservation Analysis : Use SeqAPASS to align this compound sequences across species and predict conserved functional regions .

Network Modeling : Integrate protein-protein interaction (PPI) data from STRING or BioGRID to map D-elg’s potential pathways, leveraging knowledge graphs for hypothesis generation .

Machine Learning : Train models on existing omics data (e.g., RNA-seq, proteomics) to predict D-elg’s role in disease susceptibility, ensuring transparency in feature selection .

Q. How should researchers approach integrating variable-level metadata from disparate studies on this compound?

  • Methodological Answer :

Semantic Data Integration : Use platforms like Dug to harmonize study-level metadata, focusing on overlapping variables (e.g., post-translational modifications, expression levels) .

Controlled Vocabularies : Adopt ontologies (e.g., GO terms for molecular functions) to standardize annotations, enabling cross-dataset comparisons .

Collaborative Curation : Establish consortia to validate integrated datasets, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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